molecular formula C20H14O3 B14651611 Benzoic acid, 2-benzoyl-, phenyl ester CAS No. 40825-12-5

Benzoic acid, 2-benzoyl-, phenyl ester

Cat. No.: B14651611
CAS No.: 40825-12-5
M. Wt: 302.3 g/mol
InChI Key: QERSPBWYFVWQLY-UHFFFAOYSA-N
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Description

Benzoic acid, 2-benzoyl-, phenyl ester is a derivative of benzoic acid featuring a benzoyl group (-COC₆H₅) at the 2-position of the benzene ring, esterified with a phenyl group (-OC₆H₅). This structure confers unique physicochemical properties, such as increased lipophilicity and steric bulk, which influence its reactivity, stability, and biological interactions.

Properties

CAS No.

40825-12-5

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

phenyl 2-benzoylbenzoate

InChI

InChI=1S/C20H14O3/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)23-16-11-5-2-6-12-16/h1-14H

InChI Key

QERSPBWYFVWQLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using benzoic acid and phenol with suitable catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Electrophiles like halogens in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Benzoic acid and phenol.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Substituted aromatic compounds.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 2-benzoyl substitution distinguishes this compound from other benzoic acid esters. Key comparisons include:

Compound Substituents Ester Group Key Structural Differences
Benzoic acid, 2-benzoyl-, phenyl ester 2-benzoyl Phenyl Bulky benzoyl group at 2-position
Benzoic acid, methyl ester None Methyl Simpler structure; higher volatility
Benzoic acid, 2-hydroxy-, methyl ester 2-hydroxy Methyl Polar hydroxyl group enhances solubility
Benzoic acid, 4-(1-methylethyl)-, phenyl ester 4-isopropyl Phenyl Alkyl substituent alters lipophilicity
Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester 5-bromoacetyl, 2-phenylmethoxy Methyl Halogen and ether substituents increase reactivity
  • Lipophilicity : Phenyl esters (e.g., benzoic acid phenyl ester) are more lipophilic than methyl or ethyl esters, influencing membrane permeability and environmental persistence .

Physicochemical Properties

  • Solubility : Methyl and ethyl esters (e.g., ) are more water-soluble than phenyl esters due to smaller ester groups. The 2-benzoyl substitution further reduces solubility, favoring organic solvents.
  • Stability : Phenyl esters, like those in lignin degradation products (e.g., benzyl benzoate), exhibit environmental persistence , whereas methyl esters degrade faster due to lower steric hindrance .

Table 1: Key Properties of Selected Benzoic Acid Esters

Property 2-Benzoyl-Phenyl Ester Methyl Ester Ethyl Ester 4-Isopropyl-Phenyl Ester
Molecular Weight ~318 (estimated) 136.15 150.18 326.43
LogP (Lipophilicity) High (~5.0) ~1.9 ~2.3 ~4.8
Degradation Rate Moderate Fast Moderate Slow
Bioactivity Potential metabolites Repellent Antioxidant Not reported
Key References

Q & A

Q. How can researchers assess the thermal stability of this compound?

  • Methodology : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions (e.g., melting points, liquid crystalline behavior). Compare results with structurally similar esters, such as phenyl 4-methoxybenzoate, which exhibits a melting point of ~120°C .

Advanced Research Questions

Q. How does the introduction of a 2-benzoyl group influence the photodegradation kinetics of phenyl benzoate derivatives?

  • Methodology : Conduct UV-visible spectroscopy under controlled light exposure (e.g., 254 nm) to track degradation rates. Pair with high-performance liquid chromatography (HPLC) to isolate degradation byproducts. Compare with unsubstituted phenyl benzoate to assess the electron-withdrawing effects of the benzoyl group on stability .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

  • Methodology : Investigate its use as a protecting group or building block in multistep syntheses. For example, in tetracycline antibiotic synthesis, the ester’s steric bulk may direct regioselective reactions. Validate intermediates using GC-MS or LC-MS and compare reaction pathways with/without the ester .

Q. How do substituent positions (e.g., 2-benzoyl vs. 4-methoxy) affect the liquid crystalline properties of phenyl benzoates?

  • Methodology : Synthesize analogs with varying substituents and analyze mesophase behavior via polarized optical microscopy (POM) and X-ray diffraction (XRD). Correlate results with computational models (e.g., density functional theory) to predict molecular packing efficiency .

Q. What environmental risks are associated with phenyl benzoate derivatives, and how can biodegradation pathways be optimized?

  • Methodology : Use microbial assays (e.g., Sphingobium yanoikyae) to assess biodegradation efficiency under aerobic conditions. Track metabolite formation (e.g., benzoic acid) via HPLC and compare degradation rates with structurally simpler esters like phenyl acetate .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for substituted phenyl benzoates: How to reconcile conflicting data?

  • Resolution : Review purity protocols (e.g., recrystallization solvents, column chromatography) and characterization methods (e.g., DSC vs. capillary melting points). For example, DSC thermograms may reveal polymorphic transitions not detected by traditional methods .

Q. Conflicting bioactivity results in lichen extracts containing benzoic acid derivatives: Are these artifacts or structure-specific effects?

  • Resolution : Replicate extractions using controlled conditions (e.g., methanol vs. ethyl acetate) and validate compound identities via GC-MS. Compare bioactivity (e.g., antimicrobial assays) against synthetic standards to isolate structure-activity relationships .

Methodological Best Practices

Q. How to optimize HPLC conditions for analyzing benzoic acid esters in complex matrices (e.g., plant extracts)?

  • Guidance : Use a C18 column with a gradient elution system (water/acetonitrile + 0.1% formic acid). Adjust retention times by modifying column temperature (25–40°C) and flow rate (1.0–1.5 mL/min). Validate with spiked samples to ensure recovery rates >95% .

Q. What computational tools are recommended for predicting physicochemical properties of novel benzoic acid esters?

  • Guidance : Employ the Joback or Crippen group contribution methods for estimating logP, boiling points, and solubility. Cross-validate with experimental data from NIST or Cheméo .

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